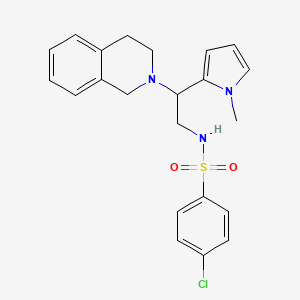

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

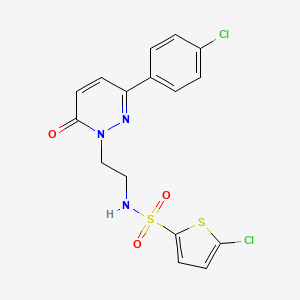

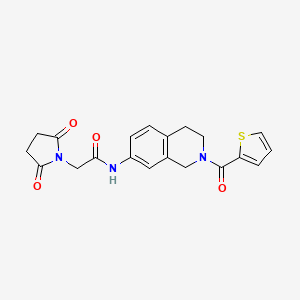

The compound 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. While the specific papers provided do not directly discuss this compound, they do provide insights into similar benzenesulfonamide derivatives with chloro substituents and their relevance in medicinal chemistry, particularly as inhibitors of human carbonic anhydrases and anticancer agents.

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives is well-documented in the provided papers. For instance, a novel set of pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized using 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a starting material . Similarly, a new series of 7-chloroquinoline derivatives bearing the benzenesulfonamide moiety were synthesized starting with 4,7-dichloroquinoline . These methods could potentially be adapted for the synthesis of the compound , given the structural similarities.

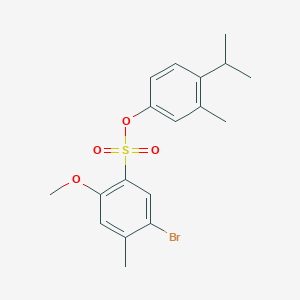

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their binding affinity and selectivity. The presence of a chloro group, particularly at the meta position, has been shown to increase affinity to carbonic anhydrases . The molecular docking studies performed on similar compounds suggest that the arrangement of substituents around the benzenesulfonamide core can significantly influence the interaction with biological targets, such as phosphoinositide kinase (PI3K) .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the presence of substituents that can interact with biological macromolecules. The papers suggest that the introduction of chloro groups and other heterocyclic structures can enhance the anticancer activity of these compounds . The specific chemical reactions that the compound might undergo would depend on its precise molecular structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and binding affinity, are determined by their molecular structure. The papers indicate that compounds with more flexible tail groups tend to bind more weakly to carbonic anhydrases than those with rigid structures . The physical properties, such as solubility, could also be affected by the introduction of chloro and other substituents, which could influence the compound's bioavailability and pharmacokinetics.

Applications De Recherche Scientifique

Molecular Structure and Interactions

One study focused on the title compound's molecular structure, highlighting intramolecular and intermolecular hydrogen bonding interactions. These interactions play a crucial role in the compound's stability and reactivity, making it a subject of interest in crystallography and molecular design (Gelbrich, Haddow, & Griesser, 2011).

Synthesis of Derivatives

Research into the synthesis of new derivatives from 4-formylquinolines showcases the versatility of similar compounds in creating a variety of quinoline and pyrroloquinoline derivatives. These methodologies are crucial for developing new compounds with potential applications in drug development and other areas of medicinal chemistry (Molina, Alajarín, & Sánchez-Andrada, 1993).

Antimicrobial Activity

A study synthesizing new compounds of quinoline clubbed with sulfonamide moiety to act as antimicrobial agents demonstrates the potential therapeutic applications of such compounds. The antimicrobial evaluation against Gram-positive bacteria highlights the importance of structural modifications to enhance biological activity ( ).

HIV-1 Integrase Inhibition

Styrylquinoline derivatives, designed based on CoMFA analysis, were synthesized to evaluate their potential as HIV-1 integrase inhibitors. This research underscores the compound's application in developing new therapeutic agents against HIV (Jiao et al., 2010).

Carbonic Anhydrase Inhibition

Another study explored the interactions between human carbonic anhydrases and a novel class of benzenesulfonamides, including compounds similar to the one of interest. The research aimed at improving selectivity toward specific isoforms, crucial for designing inhibitors with therapeutic applications (Bruno et al., 2017).

Propriétés

IUPAC Name |

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2S/c1-25-13-4-7-21(25)22(26-14-12-17-5-2-3-6-18(17)16-26)15-24-29(27,28)20-10-8-19(23)9-11-20/h2-11,13,22,24H,12,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBWYRCNMYFBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2525864.png)

![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2525866.png)

![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)

![methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2525870.png)

![N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2525871.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)

![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)

![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)

![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)